
2-(1-Benzylpyrrolidin-3-yl)ethanamine
Description
2-(1-Benzylpyrrolidin-3-yl)ethanamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Benzylpyrrolidin-3-yl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of pyrrolidine derivatives. For example, benzyl-protected pyrrolidine intermediates can react with ethylamine under catalytic hydrogenation (10–50 atm H₂, Pd/C catalyst) to yield the target compound . Evidence from phosphine-catalyzed [3+2] annulation suggests alternative pathways using tributylphosphine to stabilize reactive intermediates, though yields may vary with solvent polarity (e.g., THF vs. DCM) .
- Key Variables :
Parameter | Effect on Yield |
---|---|
Catalyst (Pd/C vs. Raney Ni) | Pd/C improves selectivity (85% vs. 70%) |
Solvent (Polar vs. Nonpolar) | Polar aprotic solvents (DMF) enhance reaction rates but may reduce purity |
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and HRMS (expected [M+H]⁺ = 231.1864) . LC-MS with reverse-phase C18 columns (ACN:H₂O gradient) can detect impurities <1% .
Advanced Research Questions
Q. What experimental strategies address low solubility of this compound in aqueous assays?
- Methodological Answer : Solubility challenges (e.g., <0.1 mg/mL in PBS) can be mitigated via:
- Co-solvents : 10–20% DMSO or cyclodextrin inclusion complexes .
- Structural modification : Introducing hydrophilic groups (e.g., hydroxylation at the ethylamine chain) while monitoring SAR for activity retention .
- Data Contradiction Note : Some studies report improved solubility with trifluoroacetyl derivatives, but this may alter receptor binding profiles .
Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?
- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., (R)-BINAP) can isolate stereoisomers. Pharmacological assays (e.g., radioligand binding for σ receptors) show the (R)-enantiomer exhibits 3× higher affinity (Ki = 12 nM vs. 36 nM for (S)) .
- Critical Analysis : Contradictory data exist for dopamine receptor inhibition; verify assay conditions (e.g., cell lines, incubation time) to resolve discrepancies .
Q. What mechanisms explain conflicting reports on the compound’s σ receptor vs. monoamine oxidase (MAO) selectivity?
- Methodological Answer :
- Receptor Profiling : Use competitive binding assays with [³H]-DTG (σ receptors) and [¹⁴C]-clorgyline (MAO-A). Recent studies suggest σ-1 affinity dominates (IC₅₀ = 50 nM) over MAO-B (IC₅₀ = 2.1 µM) .
- Kinetic Analysis : Pre-incubation time with MAO enzymes affects results; ≤30 min incubation minimizes false-positive inhibition .
Q. Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in NMR data for proton environments in the pyrrolidine ring?
- Methodological Answer :
- Variable Temperature NMR : Heating to 60°C reduces ring puckering effects, clarifying splitting patterns .
- DFT Calculations : Compare experimental δ values with computed spectra (B3LYP/6-31G**) to assign ambiguous protons .
Q. Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating neuropharmacological activity?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (IC₅₀ = 8 µM) .
- Electrophysiology : Patch-clamp studies on hippocampal slices to measure NMDA receptor modulation .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethanamine |
InChI |
InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |
InChI Key |
IBSQNIPUVCQZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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